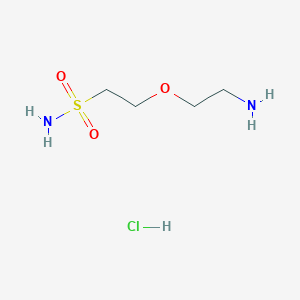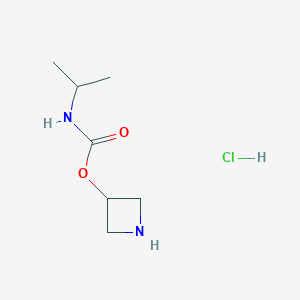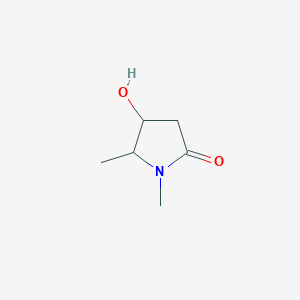![molecular formula C10H17NO4S B1382409 tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide CAS No. 1520084-19-8](/img/structure/B1382409.png)
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide
Übersicht
Beschreibung
Tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide, commonly referred to as TBTA, is a chemical compound that has found a variety of applications in scientific research. TBTA is a cyclic ether derivative of tert-butyl alcohol, and is an important reagent in organic synthesis. TBTA has been used in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and polymers. TBTA has also been used in the synthesis of optically active compounds and in the synthesis of organic materials for use in medical research. TBTA has a wide range of potential applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- An innovative approach for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, starting from commercially available chiral lactone and scaled up to produce kilogram amounts (Maton et al., 2010).
- Research on chiral penam-3-carboxylic acid and its substituted derivatives, key structures in penicillin-type β-lactams, includes synthesis from D-cysteine methyl ester and tert-butyl formylacetate (Chiba et al., 1989).
- Development of a synthesis pathway for piperidine derivatives fused to a tetrahydrofuran ring, demonstrating advanced organic synthesis techniques (Moskalenko & Boev, 2014).
Medicinal Chemistry and Drug Development
- Synthesis of conformationally constrained 7-Azabicyclo[2.2.1]heptane amino acids as a glutamic acid analogue, indicating the potential for developing novel bioactive compounds (Hart & Rapoport, 1999).
- The preparation of novel bridged bicyclic thiomorpholines, with some analogues having entered human clinical trials, showcases the application in medicinal chemistry (Walker & Rogier, 2013).
New Scaffold and Structural Studies
- The development of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for the preparation of substituted piperidines, highlighting its utility in organic synthesis (Harmsen et al., 2011).
- Flavin-mediated visible-light [2+2] photocycloaddition research for synthesizing azabicyclo[3.2.0]heptanes, demonstrating the use of light in chemical reactions (Jirásek et al., 2017).
- Structural elucidation of unusual methylene aziridine, contributing to the understanding of molecular structures in organic chemistry (Feast et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl 3,3-dioxo-3λ6-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(12)11-7-4-8(11)6-16(13,14)5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNDLXCLZZFFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)

![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)




![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)